REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:11]=[CH:10][C:9](OC)=[CH:8][C:4]=1[C:5]([OH:7])=O)=O.[CH3:14][NH:15][NH2:16].[CH2:17](O)C>>[CH3:17][C:9]1[CH:8]=[C:4]2[C:3]([CH:1]=[N:16][N:15]([CH3:14])[C:5]2=[O:7])=[CH:11][CH:10]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=C(C(=O)O)C=C(C=C1)OC
|
Name
|
methyl hydrazine
|
Quantity
|
0.481 mL
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
the solid was collected
|
Type
|
WASH
|
Details
|
washed with cold EtOH
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C2C=NN(C(C2=C1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 780 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |